![molecular formula C18H16N2O B14306323 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- CAS No. 125791-15-3](/img/structure/B14306323.png)
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- is a synthetic organic compound belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a natural product known for its potent anti-cancer properties . The unique structure of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- involves multiple steps. One common synthetic route starts with the reaction of 2-acetyl-4-chloro-3-lithiopyridine ethylene glycol ketal with 3-formyl-5-methoxy-1-methyl-indole. The resulting alcohols are then reduced using triethylsilane and trifluoroacetic acid, followed by cyclodehydration to form the desired pyridocarbazole structure . Another method involves the condensation of substituted 2-amino carbazoles with ethoxymethylene-dioxane-dione, followed by thermal cyclization and chlorination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
化学反応の分析
Types of Reactions
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like dialkylamino alkylamines are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various amino-substituted derivatives .
科学的研究の応用
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- has several scientific research applications:
Chemistry: It is used to study the properties and behavior of pyridocarbazole compounds.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in oncology.
作用機序
The mechanism of action of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- is similar to that of ellipticine. It exerts its effects primarily through intercalation with DNA and inhibition of topoisomerase II . These interactions disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as kinases and transcription factors .
類似化合物との比較
Similar Compounds
Ellipticine: A natural product with potent anti-cancer properties.
Isoellipticine: A synthetic derivative with similar biological activities.
Ethyl 5,11-dimethyl-10H-pyrido[3,4-b]carbazole-7-carboxylate: Another synthetic analogue with potential therapeutic applications.
Uniqueness
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- stands out due to its unique structural features and the specific synthetic routes used to produce it. Its methoxy and dimethyl substituents contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
125791-15-3 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
7-methoxy-5,11-dimethyl-10H-pyrido[2,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-13-5-4-8-19-17(13)11(2)18-16(10)14-9-12(21-3)6-7-15(14)20-18/h4-9,20H,1-3H3 |
InChIキー |
NACPWLNTPJIVTL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=NC2=C(C3=C1C4=C(N3)C=CC(=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


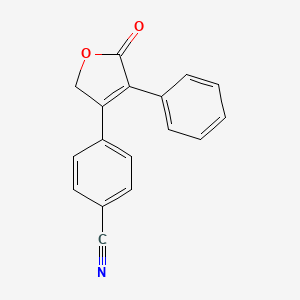
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
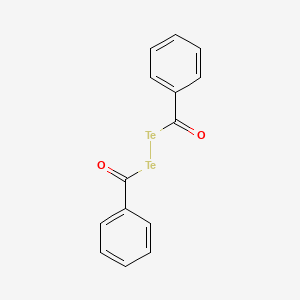
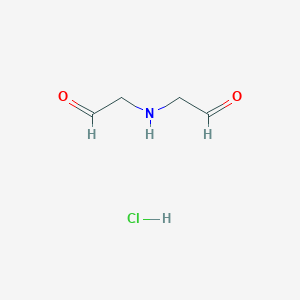
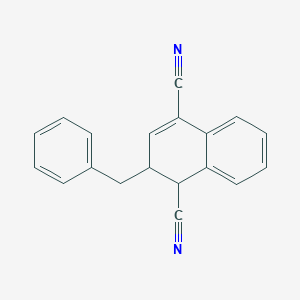
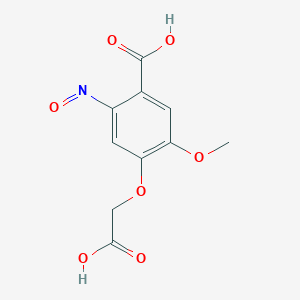
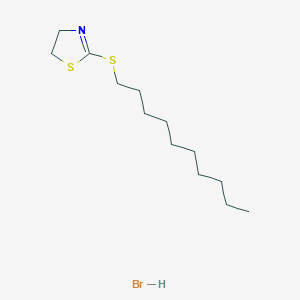
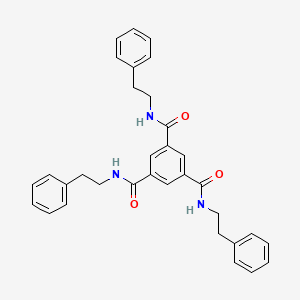
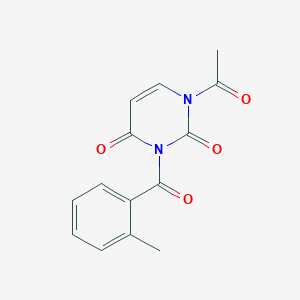
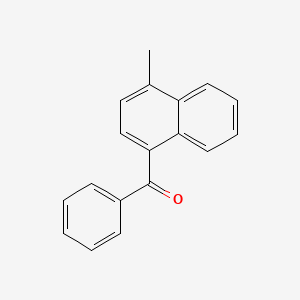
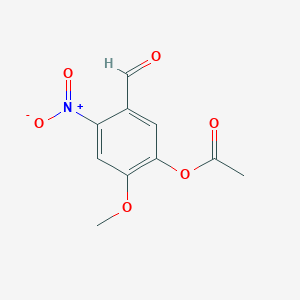
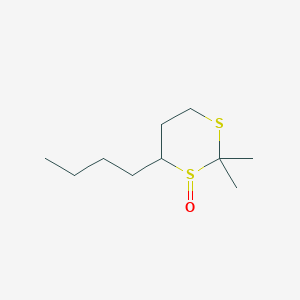
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
